
Ethyl 2-(4-fluoro-1H-pyrazol-1-YL)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-フルオロ-1H-ピラゾール-1-イル)ピリミジン-5-カルボン酸エチルは、ピラゾール環とピリミジン環の両方を含む複素環化合物です。
準備方法
2-(4-フルオロ-1H-ピラゾール-1-イル)ピリミジン-5-カルボン酸エチルの合成は、通常、4-フルオロ-1H-ピラゾールと2-クロロピリミジン-5-カルボン酸エチルを塩基性条件下で反応させることで行われます。この反応は通常、ジメチルホルムアミドやテトラヒドロフランなどの極性溶媒中で、炭酸カリウムや水素化ナトリウムなどの塩基の存在下で行われます。反応混合物をその後、数時間還流して、目的の生成物への完全な転換を確実に行います。
化学反応の分析
2-(4-フルオロ-1H-ピラゾール-1-イル)ピリミジン-5-カルボン酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化し、対応するカルボン酸やその他の酸化された誘導体を得ることができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、化合物の還元形が得られます。
置換: この化合物は求核置換反応を起こすことができ、適切な条件下で、フッ素原子がアミンやチオールなどの他の求核剤で置換される可能性があります。
科学研究への応用
2-(4-フルオロ-1H-ピラゾール-1-イル)ピリミジン-5-カルボン酸エチルは、科学研究でいくつかの応用があります。
医薬品化学: さまざまな医薬品化合物の合成、特に抗炎症、抗癌、抗菌活性を持つ可能性のある化合物の合成におけるビルディングブロックとして使用されます。
生物学的研究: この化合物は、酵素や受容体などの生物学的標的との複素環化合物の相互作用を理解するための研究で使用されます。
工業的用途: 触媒やポリマーなどの特定の化学的特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Biological Studies: The compound is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials with specific chemical properties, such as catalysts and polymers.
作用機序
2-(4-フルオロ-1H-ピラゾール-1-イル)ピリミジン-5-カルボン酸エチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。化合物中のピラゾール環とピリミジン環は、これらの標的の活性部位と水素結合やその他の相互作用を形成し、その生物学的機能の阻害または活性化につながる可能性があります。正確な経路と分子標的は、特定の用途と化合物の構造によって異なる場合があります。
類似の化合物との比較
2-(4-フルオロ-1H-ピラゾール-1-イル)ピリミジン-5-カルボン酸エチルは、次のような他の類似の化合物と比較できます。
2-(4-クロロ-1H-ピラゾール-1-イル)ピリミジン-5-カルボン酸エチル: 構造は似ていますが、フッ素ではなく塩素原子を含むため、反応性や生物活性に影響を与える可能性があります。
2-(4-メチル-1H-ピラゾール-1-イル)ピリミジン-5-カルボン酸エチル: フッ素ではなくメチル基を含むため、化学的特性や用途に影響を与える可能性があります。
2-(4-ニトロ-1H-ピラゾール-1-イル)ピリミジン-5-カルボン酸エチル: ニトロ基の存在は、化合物の電子特性と反応性に大きな影響を与える可能性があります。
これらの比較は、2-(4-フルオロ-1H-ピラゾール-1-イル)ピリミジン-5-カルボン酸エチルの独自の特性、特に生物学的標的との特異的な相互作用の可能性と、化学反応における汎用性を強調しています。
類似化合物との比較
Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate: Contains a methyl group instead of fluorine, which can influence its chemical properties and applications.
Ethyl 2-(4-nitro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
These comparisons highlight the unique properties of this compound, particularly its potential for specific interactions with biological targets and its versatility in chemical reactions.
特性
分子式 |
C10H9FN4O2 |
|---|---|
分子量 |
236.20 g/mol |
IUPAC名 |
ethyl 2-(4-fluoropyrazol-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H9FN4O2/c1-2-17-9(16)7-3-12-10(13-4-7)15-6-8(11)5-14-15/h3-6H,2H2,1H3 |
InChIキー |
XQNVFCOVUAMSQD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1)N2C=C(C=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)
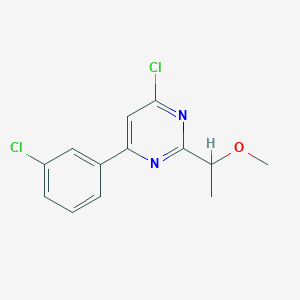
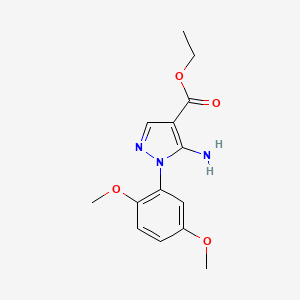
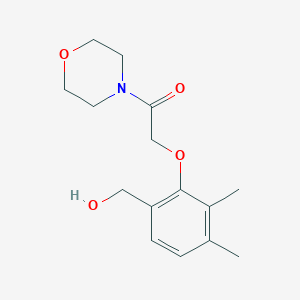
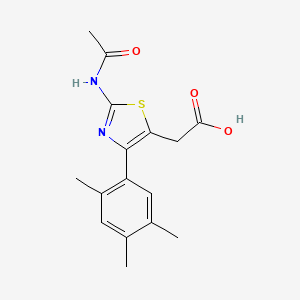


![Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786652.png)
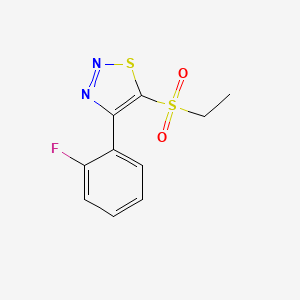
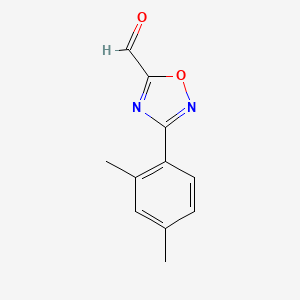
![6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786678.png)
